

Commercial Suppliers and Technical Guide for 5 α -Androstenone-d4

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Compound of Interest

Compound Name: 5 α -Androstenone-d4

Cat. No.: B15145071

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For researchers, scientists, and drug development professionals requiring 5 α -Androstenone-d4 for laboratory use, this technical guide provides an in-depth overview of commercial suppliers, key product specifications, and its application as an internal standard in analytical methodologies.

Commercial Availability

5 α -Androstenone-d4, a deuterated isotopologue of the endogenous steroid 5 α -Androstenone, is available from several reputable suppliers of reference standards and research chemicals. The table below summarizes the offerings from key vendors.

Supplier	Product Name	Synonyms	Purity	Available Sizes	Molecular Formula	Molecular Weight
LGC Standards	5alpha-Androstene-d4	16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4	>95% (GC) [1]	2.5 mg, 25 mg[1]	C ₁₉ D ₄ H ₂₄ O	276.45[1]
Santa Cruz Biotechnology	5α-Androstene-d4	(5α)-Androst-16-en-3-one-d4, Androstene-d4	Not specified	Contact for details	C ₁₉ H ₂₄ D ₄ O [2]	276.45[2]
CymitQuimica (distributor for TRC)	5α-Androstene-d4	16-(5α)-Androsten-3-one-2,2,4,4-d4, (5α)-Androst-16-en-3-one-2,2,4,4-D4	Not specified	2500μg, 25mg	C ₁₉ D ₄ H ₂₄ O [3]	276.45[3]

Application in Quantitative Analysis: Experimental Protocol

5α-Androstene-d4 is primarily utilized as an internal standard for the accurate quantification of 5α-Androstene in biological matrices by isotope dilution mass spectrometry (ID-MS), most commonly with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a compound that is chemically

identical to the analyte but has a different mass, allowing for precise correction of sample loss during preparation and analytical variability.

Protocol: Quantification of 5 α -Androstenone in Porcine Adipose Tissue using GC-MS with 5 α -Androstenone-d4 Internal Standard

This protocol is a generalized methodology based on established practices for steroid analysis. [\[4\]](#)[\[5\]](#)

1. Sample Preparation and Extraction:

- Accurately weigh approximately 1 gram of homogenized porcine adipose tissue into a glass tube.
- Add a known amount of 5 α -Androstenone-d4 solution (e.g., 100 μ L of a 1 μ g/mL solution in methanol) to the sample. This will serve as the internal standard.
- Add 5 mL of a suitable organic solvent, such as cyclohexane or a mixture of hexane and isopropanol, to the tube.
- Homogenize the sample and solvent mixture using a probe homogenizer.
- Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.
- Carefully transfer the organic supernatant to a clean tube.
- Repeat the extraction process on the remaining pellet with another 5 mL of solvent to ensure complete recovery.
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Optional but Recommended for GC-MS):

- To improve chromatographic performance and sensitivity, the extracted residue can be derivatized.^[6]
- Add 50 μL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
- Seal the tube and heat at 60°C for 30 minutes.

3. GC-MS Analysis:

- Gas Chromatograph Conditions:
 - Injection Volume: 1-2 μL
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor:
 - For 5 α -Androstenone (quantifier and qualifier ions)
 - For 5 α -Androstenone-d4 (quantifier and qualifier ions)

4. Data Analysis:

- Integrate the peak areas for the selected quantifier ions of both the native 5 α -Androstenone and the deuterated internal standard (5 α -Androstenone-d4).
- Calculate the ratio of the analyte peak area to the internal standard peak area.

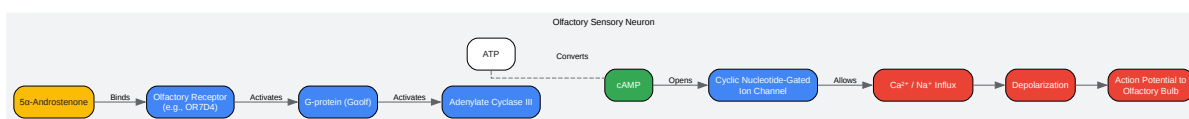
- Create a calibration curve by analyzing a series of standards with known concentrations of 5 α -Androstenone and a constant concentration of 5 α -Androstenone-d4.
- Determine the concentration of 5 α -Androstenone in the original sample by comparing its peak area ratio to the calibration curve.

Signaling Pathways and Biological Context

5 α -Androstenone is a known mammalian pheromone, particularly studied in pigs, where it plays a role in signaling sexual readiness.[7] In humans, the perception of its odor is highly variable and genetically determined, linked to polymorphisms in the olfactory receptor gene OR7D4.[8]

Olfactory Signaling Pathway of 5 α -Androstenone

The detection of 5 α -Androstenone begins with its interaction with specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] In pigs, several ORs have been identified to respond to androstenone, including OR2D2, OR8D1, OR8D2, OR10Z1, and OR7D4.[9]

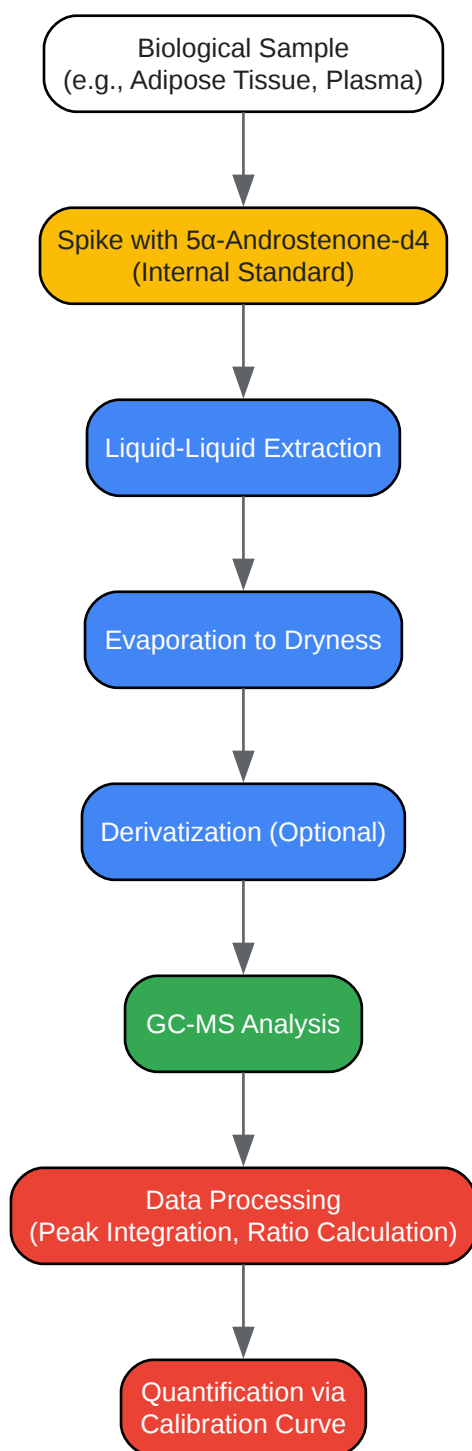


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Caption: Olfactory signal transduction cascade initiated by 5 α -Androstenone.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of 5 α -Androstenone in a biological sample using its deuterated analog as an internal standard.

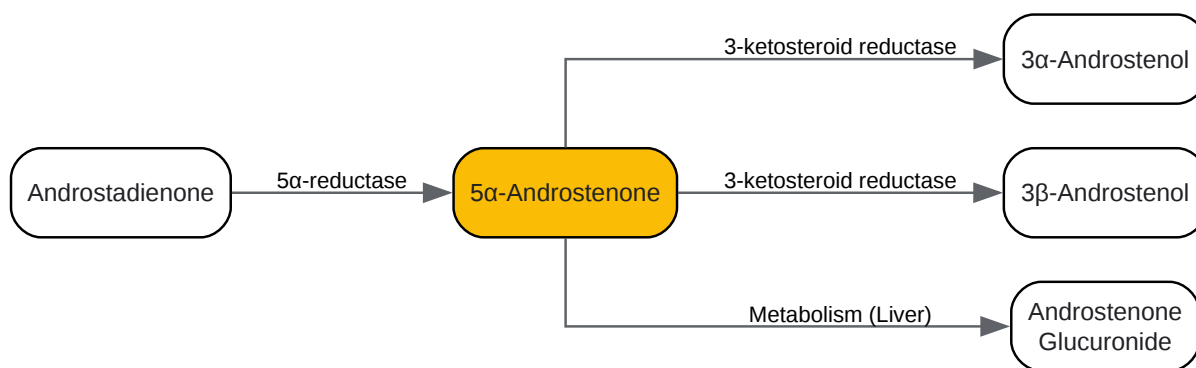


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Caption: Workflow for 5α-Androstenone quantification using an internal standard.

Biosynthesis and Metabolism of 5α-Androstenone

5 α -Androstenone is a steroid synthesized from androstadienone via the action of the enzyme 5 α -reductase.[10] It can be further metabolized into other related steroids, such as 3 α -androstenol and 3 β -androstenol, by 3-ketosteroid reductases.[10] In the liver, it can be metabolized to a glucuronide conjugate for excretion.[11]



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Caption: Simplified biosynthesis and metabolism of 5 α -Androstenone.

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